2-Chloro-1,7-naphthyridine

EGFR kinase inhibition 1,7-naphthyridine scaffold medicinal chemistry

Researchers progressing kinase inhibitor or antiparasitic programs often face delays when key intermediates lack a reactive halogen handle for late-stage diversification. 2-Chloro-1,7-naphthyridine (CAS 35192-05-3) directly addresses this bottleneck. - Enables rapid SAR exploration via Suzuki-Miyaura and Buchwald-Hartwig couplings at the C2 position. - The 1,7-naphthyridine core has demonstrated superior EGFR inhibitory potency compared to the 1,8-regioisomer. - Balanced LogP (1.98) and moderate solubility (0.236 mg/mL) make it a suitable starting point for CNS-targeted libraries.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 35192-05-3
Cat. No. B1592170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,7-naphthyridine
CAS35192-05-3
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN=C2)Cl
InChIInChI=1S/C8H5ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H
InChIKeyCGLYWDKTFBMSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,7-naphthyridine: Halogenated 1,7-Naphthyridine Scaffold for Medicinal Chemistry


2-Chloro-1,7-naphthyridine (CAS 35192-05-3) is a halogenated heteroaromatic building block belonging to the 1,7-naphthyridine class, characterized by a fused bicyclic system containing two nitrogen atoms at the 1- and 7-positions and a chlorine substituent at the 2-position. Its molecular formula is C8H5ClN2, with a molecular weight of 164.59 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for introducing the 1,7-naphthyridine core into pharmaceutical candidates. The electron-deficient nature of the naphthyridine ring, combined with the reactive chlorine handle at C2, enables facile derivatization via nucleophilic aromatic substitution and cross-coupling reactions, making it a key precursor for structure-activity relationship (SAR) exploration in drug discovery programs [2].

+ 1,7-Naphthyridine core introduction via C2 chlorine handle
+ Nucleophilic aromatic substitution & cross-coupling compatible
+ Electron-deficient ring supports SAR exploration in kinase programs

Why 2-Chloro-1,7-naphthyridine Outperforms Generic Naphthyridine or Quinoline Analogs


The 1,7-naphthyridine core exhibits distinct electronic and steric properties compared to its regioisomeric 1,8-naphthyridine and bioisosteric quinoline counterparts, directly impacting target engagement and synthetic utility. In a head-to-head evaluation of EGFR kinase inhibitors, compounds built on a 1,7-naphthyridine scaffold retained high inhibitory potency, whereas analogous 1,8-naphthyridine derivatives were significantly less active, a difference attributed to altered nitrogen positioning that affects key hydrogen-bonding interactions within the ATP-binding pocket [1]. Furthermore, the C2 chlorine atom in 2-chloro-1,7-naphthyridine provides a unique synthetic handle that is absent in the unsubstituted parent compound or in many generic heterocyclic alternatives. This chlorine enables selective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings that are not feasible with non-halogenated cores, thus dictating downstream synthetic routes and final compound properties [2]. Consequently, substituting 2-chloro-1,7-naphthyridine with a different regioisomer or halogenation pattern will yield compounds with divergent biological activities and incompatible synthetic pathways.

Regioisomer 1,8-Naphthyridine core may fail to retain target engagement due to altered hinge-region hydrogen bonding.
Synthetic Non-halogenated cores lack the C2 chlorine, limiting cross-coupling diversification routes.
Bioisostere Quinoline analogs introduce different electronic and steric profiles that can shift kinase binding.

Differentiation Evidence: Quantitative Comparisons Against Closest Analogs


EGFR Kinase Inhibitory Potency: 1,7- vs. 1,8-Naphthyridine Core

The 1,7-naphthyridine core demonstrates superior retention of EGFR kinase inhibitory activity compared to the 1,8-naphthyridine core. In a comparative study of 6-substituted-4-anilino-naphthyridine-3-carbonitriles, compounds containing the 1,7-naphthyridine scaffold maintained high potency, whereas those with the 1,8-naphthyridine core exhibited significantly reduced activity. Molecular modeling confirmed that the nitrogen positioning in the 1,7-isomer enables critical hydrogen-bonding interactions with the kinase hinge region that are sterically hindered or geometrically impossible with the 1,8-isomer [1].

EGFR kinase potency retention
Head-to-head
1,7-core: high potency retained
1,8-core: significantly less active
Core-dependent scaffold potency context
Qualitative SAR; specific IC50 not reported
EGFR kinase inhibition 1,7-naphthyridine scaffold medicinal chemistry

Antiparasitic Activity Against Leishmania and Trypanosoma

Chlorinated 1,7-naphthyridine derivatives exhibit measurable antiparasitic activity. One such derivative (compound 10 in the study) demonstrated an IC50 of 8.6 µM against Leishmania amazonensis promastigotes and an IC50 of 20.4 µM against Trypanosoma cruzi epimastigotes [1]. This data establishes a baseline for the 1,7-naphthyridine scaffold's potential in antiparasitic drug discovery.

Antiparasitic IC50
Class-level
8.6 µM (L. amazonensis)
20.4 µM (T. cruzi)
Reported antiparasitic screening context
Derivative-specific; most active in series
antiparasitic Leishmania amazonensis Trypanosoma cruzi

Aqueous Solubility: 2-Chloro vs. Unsubstituted 1,7-Naphthyridine

The predicted aqueous solubility of 2-chloro-1,7-naphthyridine, calculated using the ESOL topological method, is 0.236 mg/mL (0.00143 mol/L), corresponding to a Log S of -2.84 . This value classifies the compound as 'soluble' on the Log S scale (Insoluble < -10 < Poorly < -6 < Moderately < -4 < Soluble < -2 < Very < 0 < Highly). In comparison, the unsubstituted 1,7-naphthyridine (parent compound) has a predicted Log S of -1.82 (solubility ~1.2 mg/mL) [1], indicating that chloro-substitution reduces aqueous solubility by approximately 5-fold.

Aqueous solubility
Data to verify
2-Cl: 0.236 mg/mL vs parent: ~1.2 mg/mL (~5-fold lower)
Chloro-substitution reduces aqueous solubility
ESOL prediction; experimental validation needed
solubility physicochemical properties drug-likeness

Lipophilicity Comparison: 2-Chloro vs. Parent 1,7-Naphthyridine

The calculated consensus Log Po/w for 2-chloro-1,7-naphthyridine is 1.98 (average of five prediction methods: iLOGP=1.74, XLOGP3=2.08, WLOGP=2.28, MLOGP=1.19, SILICOS-IT=2.62) . In contrast, the unsubstituted 1,7-naphthyridine has a computed XLogP3-AA of 0.95 [1]. The introduction of the chlorine atom at the 2-position increases lipophilicity by approximately 1 log unit, reflecting enhanced membrane permeability potential.

Lipophilicity
Data to verify
Consensus Log Po/w 1.98 vs parent XLogP3 0.95 (Δ ~1 log)
Increased lipophilicity with chlorine substitution
Multi-method in silico; confirm experimentally
lipophilicity LogP drug design

High-Impact Applications in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization with 1,7-Naphthyridine Core

2-Chloro-1,7-naphthyridine serves as a key intermediate for synthesizing kinase inhibitors, particularly those targeting EGFR. As demonstrated, the 1,7-naphthyridine core retains high inhibitory potency compared to the 1,8-isomer [1]. The C2 chlorine allows for rapid derivatization to explore SAR, making it an essential building block for medicinal chemistry programs focused on oncology targets.

Antiparasitic Drug Discovery for Neglected Tropical Diseases

Researchers exploring antiparasitic agents can utilize 2-chloro-1,7-naphthyridine as a scaffold for generating novel derivatives. Existing data show that chlorinated 1,7-naphthyridines exhibit IC50 values as low as 8.6 µM against Leishmania amazonensis promastigotes [2]. Further optimization around this core could yield more potent leads for neglected tropical diseases.

Physicochemical Optimization in CNS Drug Design

The lipophilicity (consensus Log Po/w = 1.98) and moderate solubility (0.236 mg/mL) of 2-chloro-1,7-naphthyridine position it within a favorable range for CNS drug candidates, where balanced LogP values (typically 2-4) are desired for blood-brain barrier penetration. The chlorine handle further enables tuning of these properties through subsequent synthetic modifications.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
1,7-Naphthyridine core scaffold
Kinase hinge-binding interaction potential
Antiparasitic scaffold exploration
Chlorinated 1,7-naphthyridine derivatization
Antiparasitic screening context
CNS drug property modulation
Lipophilicity/solubility profile from Cl-substitution
CNS MPO parameter tuning

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